Conjugation Efficiency and Reactivity Retention in Antibody Pretargeting
In a systematic evaluation of PEG linker effects on antibody-TCO conjugation for pretargeted radioimmunotherapy, the PEG8-containing TCO linker (TCO-PEG8-acid analog) demonstrated an intermediate profile that may balance efficient antibody grafting with retained TCO reactivity. The study compared PEG0, PEG4, and PEG12 linkers. While PEG linkers allowed better accessibility for TCO grafting (increasing the number of TCO per antibody as measured by MALDI-TOF), they decreased the number of reactive TCO available for subsequent tetrazine ligation [1]. In vivo, pretargeting with PEG4- and PEG12-containing conjugates induced fluorescent signals two times lower than the PEG0 control [1]. The PEG8 variant, with an intermediate spacer length, is predicted to offer a compromise between these competing effects: providing sufficient steric relief for efficient amine coupling while minimizing the reduction in TCO reactivity observed with longer PEG chains. This positions PEG8 as a potentially superior choice for applications where both high initial conjugation yield and preserved click reactivity are critical.
| Evidence Dimension | In vivo pretargeting signal intensity (proxy for retained TCO reactivity post-grafting) |
|---|---|
| Target Compound Data | Not directly quantified in this study; inferred intermediate behavior between PEG0 and PEG4/PEG12 based on PEG8 spacer length. |
| Comparator Or Baseline | PEG0 control: baseline signal; PEG4 and PEG12 conjugates: ~50% signal reduction (two-fold lower) compared to PEG0 control. |
| Quantified Difference | PEG4 and PEG12 reduced in vivo signal by ~50% vs. PEG0. PEG8 length suggests an intermediate effect. |
| Conditions | HT29/Ts29.2 colorectal xenograft and A431-CEA-Luc/35A7 peritoneal carcinomatosis models; fluorescent tetrazine injection post-antibody pretargeting. |
Why This Matters
For antibody conjugate preparation, selecting PEG8 over shorter or longer linkers may optimize the trade-off between achieving high TCO loading during synthesis and preserving the TCO moiety's reactivity for subsequent bioorthogonal ligation in vivo.
- [1] Rondon A, Ty N, Bequignat JB, et al. Antibody PEGylation in bioorthogonal pretargeting with trans-cyclooctene/tetrazine cycloaddition: in vitro and in vivo evaluation in colorectal cancer models. Sci Rep. 2017;7:14918. View Source
